1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone
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Overview
Description
1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone is an organic compound with the molecular formula C14H19BO3 and a molecular weight of 246.11 g/mol . This compound is known for its unique structure, which includes a boronic ester group, making it valuable in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone typically involves the borylation of benzyl derivatives. One common method is the palladium-catalyzed borylation of benzylic C-H bonds using pinacol boronate esters . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like potassium carbonate (K2CO3) and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The scalability of the borylation reaction makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) in aqueous or organic solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or DMF.
Major Products Formed
Oxidation: Phenols.
Reduction: Alcohols.
Substitution: New carbon-carbon bonded products, often used in the synthesis of complex organic molecules.
Scientific Research Applications
1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone has several scientific research applications:
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and therapeutic agents.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone primarily involves its role as a boronic ester. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This reaction proceeds through the formation of a palladium complex, which undergoes oxidative addition, transmetalation, and reductive elimination steps to yield the final product .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
- Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
1-{4-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl}ethanone is unique due to its specific structure, which includes both a boronic ester and a ketone group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1-[4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO3/c1-11(17)13-8-6-12(7-9-13)10-16-18-14(2,3)15(4,5)19-16/h6-9H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXNZTOODFCSLDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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